molecular formula C15H17NO5 B7576570 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

カタログ番号 B7576570
分子量: 291.30 g/mol
InChIキー: LIJWXOWFOGBMIC-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid, also known as BPAPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. BPAPA has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In

作用機序

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid's mechanism of action involves the inhibition of GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft. By inhibiting these transporters, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid increases the concentration of GABA in the synaptic cleft, leading to an increase in GABAergic neurotransmission. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been found to exhibit several biochemical and physiological effects. In addition to its selective inhibition of GABA transporters, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been shown to increase the expression of GABA receptors in the hippocampus. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

実験室実験の利点と制限

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has several advantages for use in lab experiments. Its high purity and yield make it an ideal candidate for use in in vitro and in vivo studies. However, its selective inhibition of GABA transporters may limit its use in certain studies where GABAergic neurotransmission is not the primary focus.

将来の方向性

There are several future directions for research on 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid. One potential direction is in the study of the role of GABA receptors in the treatment of anxiety and other neurological disorders. Another potential direction is in the development of novel GABA transporter inhibitors for use in the treatment of these disorders. Additionally, further studies are needed to explore the potential therapeutic applications of 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid in other neurological disorders.

合成法

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid can be synthesized through a multi-step process involving the reaction of 2-aminoacetic acid with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride. The resulting product is then reacted with propylamine to yield 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid. The synthesis process has been optimized to yield high purity and yield of the final product.

科学的研究の応用

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been studied for its potential use in various scientific research applications. One such application is in the study of the role of GABA receptors in the central nervous system. 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been found to selectively inhibit GABA transporters, leading to an increase in GABA concentration in the synaptic cleft. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

特性

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-7-16(9-15(18)19)14(17)6-4-11-3-5-12-13(8-11)21-10-20-12/h3-6,8H,2,7,9-10H2,1H3,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJWXOWFOGBMIC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC(=O)O)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。